Siomycin
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Overview
Description
Siomycin A is a thiopeptide antibiotic that is isolated from the fermentation products of an endophytic actinomycin, which is derived from the medicinal plant Acanthopanax senticosus . It is known for its potent and selective antibacterial activity against both Gram-negative and Gram-positive bacteria, including Mycobacterium tuberculosis and other clinical resistant strains . This compound A is also a selective inhibitor of the Forkhead box M1 (FOXM1) transcription factor, which is overexpressed in various carcinomas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Siomycin A is typically prepared through fermentation processes involving the bacterium Streptomyces sioyaensis . The fermentation process can be stimulated by the addition of elemental sulfur . The compound can also be modified to produce water-soluble derivatives through chemical reactions involving half-esters of the peptide antibiotic .
Industrial Production Methods
Industrial production of this compound A involves large-scale fermentation using optimized conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
Chemical Reactions Analysis
Types of Reactions
Siomycin A undergoes various chemical reactions, including:
Oxidation: this compound A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiopeptide structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions include modified thiopeptide derivatives with altered biological activities .
Scientific Research Applications
Siomycin A has a wide range of scientific research applications:
Mechanism of Action
Siomycin A exerts its effects primarily by inhibiting the FOXM1 transcription factor, which is involved in cell proliferation, apoptosis, and tumor progression . The inhibition of FOXM1 leads to the downregulation of its target genes, including those involved in cell cycle regulation and survival . This results in reduced cell viability and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiostrepton: Another thiopeptide antibiotic with a similar mechanism of action.
Nosiheptide: A thiopeptide antibiotic with potent antibacterial activity.
Micrococcin: A thiopeptide antibiotic with activity against Gram-positive bacteria.
Uniqueness of Siomycin A
This compound A is unique due to its selective inhibition of the FOXM1 transcription factor without affecting other members of the Forkhead box family . This selectivity makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
11017-43-9 |
---|---|
Molecular Formula |
C71H81N19O18S5 |
Molecular Weight |
1648.9 g/mol |
IUPAC Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14- |
InChI Key |
AKFVOKPQHFBYCA-ASKSIGGCSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Canonical SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Synonyms |
siomycin |
Origin of Product |
United States |
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